oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine
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Overview
Description
Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine is a complex organic compound that combines the properties of oxalic acid and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with oxalic acid under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and oxalic acid derivatives, such as:
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Oxalyl chloride: A reactive compound used in organic synthesis.
N-methylindole: An indole derivative with various applications in organic chemistry.
Uniqueness
Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine is unique due to its combination of an indole derivative with oxalic acid, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5599-46-2 |
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Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-3-22(2)12-11-17-14-21-20-10-9-18(13-19(17)20)23-15-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-10,13-14,21H,3,11-12,15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
ZPJPHTSJFDCVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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